(3S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride (3S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2287246-70-0
VCID: VC7374744
InChI: InChI=1S/C9H13N3O2.ClH/c13-6-3-7(10-4-6)9-11-8(12-14-9)5-1-2-5;/h5-7,10,13H,1-4H2;1H/t6-,7+;/m0./s1
SMILES: C1CC1C2=NOC(=N2)C3CC(CN3)O.Cl
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68

(3S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride

CAS No.: 2287246-70-0

Cat. No.: VC7374744

Molecular Formula: C9H14ClN3O2

Molecular Weight: 231.68

* For research use only. Not for human or veterinary use.

(3S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride - 2287246-70-0

Specification

CAS No. 2287246-70-0
Molecular Formula C9H14ClN3O2
Molecular Weight 231.68
IUPAC Name (3S,5R)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride
Standard InChI InChI=1S/C9H13N3O2.ClH/c13-6-3-7(10-4-6)9-11-8(12-14-9)5-1-2-5;/h5-7,10,13H,1-4H2;1H/t6-,7+;/m0./s1
Standard InChI Key VSEYNKGTDUAFID-UOERWJHTSA-N
SMILES C1CC1C2=NOC(=N2)C3CC(CN3)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s IUPAC name, (3S,5R)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride, reflects its stereochemistry and functional groups. Key properties include:

PropertyValue
Molecular FormulaC₉H₁₄ClN₃O₂
Molecular Weight231.68 g/mol
CAS Number2287246-70-0
SMILESC1CC1C2=NOC(=N2)C3CC(CN3)O.Cl
InChI KeyVSEYNKGTDUAFID-UOERWJHTSA-N

The hydrochloride salt enhances aqueous solubility, a critical factor for in vitro assays.

Stereochemical Configuration

The (3S,5R) configuration imposes spatial constraints that influence binding to chiral biological targets. The pyrrolidine ring’s hydroxyl group at position 3 and the oxadiazole at position 5 create a bifunctional scaffold capable of hydrogen bonding and π-π interactions.

Synthesis and Preparation

Key Synthetic Routes

Synthesis typically involves cycloaddition reactions to form the 1,2,4-oxadiazole ring, followed by stereoselective pyrrolidine functionalization. A plausible route includes:

  • Cyclopropyl-1,2,4-oxadiazole Formation: Reaction of cyclopropanecarbonyl chloride with amidoximes under basic conditions.

  • Pyrrolidine Coupling: Stereocontrolled coupling of the oxadiazole intermediate with a protected pyrrolidin-3-ol derivative.

  • Hydrochloride Salt Formation: Acidic workup to yield the final product .

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity. For example, the 1H^1H NMR spectrum would exhibit signals for the cyclopropyl group (δ 0.5–1.5 ppm), oxadiazole-proximal protons (δ 8.0–9.0 ppm), and pyrrolidine hydroxyl (δ 4.0–5.0 ppm).

Structural and Computational Analysis

Conformational Rigidity

The cyclopropyl group imposes torsional strain, reducing rotational freedom and stabilizing bioactive conformations. Density functional theory (DFT) calculations predict a puckered pyrrolidine ring with the oxadiazole moiety occupying an equatorial position .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Oxadiazole derivatives demonstrate broad-spectrum antimicrobial activity. The cyclopropyl group may enhance membrane penetration, as observed in fluoroquinolone antibiotics.

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization at the pyrrolidine hydroxyl or cyclopropyl positions. Table 1 outlines potential modifications and their effects:

Modification SiteImpact on Activity
Pyrrolidine C3-OHAlters hydrogen-bond capacity
Cyclopropyl SubstituentModulates lipophilicity
Oxadiazole C3 PositionInfluences metabolic stability

Preclinical Development

Suppliers like EvitaChem and Echemi offer the compound for hit-to-lead studies. Its pharmacokinetic profile, though uncharacterized, is anticipated to mirror analogs with high plasma exposure and oral bioavailability .

SupplierPurityPrice (mg)
EvitaChem>98%$250
Echemi>95%$210

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